3,4-Difluoro-2-methoxybenzaldehyde
CAS No.: 1023023-24-6
Cat. No.: VC2339274
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1023023-24-6 |
---|---|
Molecular Formula | C8H6F2O2 |
Molecular Weight | 172.13 g/mol |
IUPAC Name | 3,4-difluoro-2-methoxybenzaldehyde |
Standard InChI | InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |
Standard InChI Key | ZQZRNVKXGQFKMX-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1F)F)C=O |
Canonical SMILES | COC1=C(C=CC(=C1F)F)C=O |
Introduction
Chemical Structure and Properties
3,4-Difluoro-2-methoxybenzaldehyde is characterized by its distinct chemical structure featuring a benzaldehyde framework with two fluorine atoms at positions 3 and 4, and a methoxy group at position 2. The compound possesses important physical and chemical properties that make it valuable for various applications.
Basic Chemical Information
Property | Value |
---|---|
CAS Number | 1023023-24-6 |
Molecular Formula | C₈H₆F₂O₂ |
Molecular Weight | 172.13 g/mol |
MDL Number | MFCD04115951 |
SMILES | COc1c(C=O)ccc(c1F)F |
The molecular structure consists of a benzene ring with an aldehyde group (-CHO), a methoxy group (-OCH₃), and two fluorine atoms positioned at the 3 and 4 positions . This arrangement contributes to the compound's unique electronic properties and reactivity patterns.
Physical Properties
The compound typically appears as a solid at room temperature. Its fluorine atoms significantly influence its physical characteristics, including solubility, melting point, and stability. The presence of fluorine atoms confers increased lipophilicity compared to non-fluorinated analogues, which is advantageous for pharmaceutical applications requiring membrane permeability .
Synthesis Methods
Several approaches have been developed for the synthesis of 3,4-Difluoro-2-methoxybenzaldehyde, with most methods involving fluorination reactions of suitable benzaldehyde derivatives.
Fluorination Reactions
The primary method for obtaining 3,4-Difluoro-2-methoxybenzaldehyde involves selective fluorination of appropriately substituted benzaldehyde precursors. These reactions typically employ fluorinating agents under controlled conditions to achieve the desired difluorinated product. The synthesis must be carefully controlled to ensure proper regioselectivity of the fluorination process.
Applications in Organic Chemistry
3,4-Difluoro-2-methoxybenzaldehyde serves as a versatile building block in organic synthesis, particularly for the development of complex molecular structures with potential pharmaceutical applications.
Synthetic Building Block
The compound functions as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Its aldehyde group readily participates in numerous reactions, including:
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Nucleophilic addition reactions
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Condensation reactions for carbon-carbon bond formation
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Reductive amination for nitrogen-containing compounds
These transformations allow for the construction of diverse molecular scaffolds with specific functional group patterns.
Fluorine Chemistry
The presence of fluorine atoms in 3,4-Difluoro-2-methoxybenzaldehyde provides unique opportunities in fluorine chemistry:
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The fluorine atoms introduce electron-withdrawing effects that influence reactivity patterns
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They contribute to stereochemical effects that can enhance selectivity in chemical reactions
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The compound enables access to a wide array of fluorinated organic molecules with tailored properties
These characteristics make the compound particularly valuable for researchers developing fluorinated analogues of bioactive molecules.
Biological Activity and Medicinal Applications
Research has revealed significant biological activity associated with 3,4-Difluoro-2-methoxybenzaldehyde and its derivatives, particularly in cancer research.
Anticancer Properties
The compound serves as a precursor for synthesizing fluorinated analogues of combretastatins, which have demonstrated potent cell growth inhibitory properties. These derivatives are being explored as potential therapeutic agents against various types of cancer due to their ability to interfere with cellular processes crucial for cancer progression.
Pharmaceutical Development
3,4-Difluoro-2-methoxybenzaldehyde is frequently employed in the modification of natural products and drug molecules to enhance their pharmacological properties:
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Improved potency through strategic fluorine placement
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Enhanced bioavailability due to fluorine's impact on lipophilicity
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Modified metabolic stability resulting from the C-F bond's resistance to enzymatic degradation
These modifications are essential in modern drug discovery, where the strategic incorporation of fluorine can dramatically improve a compound's drug-like properties.
Research Findings
Several research studies have investigated compounds derived from or related to 3,4-Difluoro-2-methoxybenzaldehyde, revealing promising biological activities.
Cytotoxicity Studies
Research on cinnamic acid dimers (CADs), including those containing 3,4-difluoro moieties, has shown that these compounds exhibit higher cytotoxicity against breast cancer cells compared to their parent monomers . The difluorinated derivatives demonstrated particularly notable activities in these studies.
Mechanism of Action
Investigations into the biological mechanisms of action have revealed that:
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Related fluorinated compounds can induce apoptosis (programmed cell death) in cancer cells
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Some derivatives cause cell cycle arrest in the 'S' phase, preventing cancer cell proliferation
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The compounds may interact with specific cellular targets involved in cancer progression
These findings highlight the potential of 3,4-Difluoro-2-methoxybenzaldehyde derivatives as a novel class of antineoplastic compounds.
Structure-Activity Relationships
Research has established important correlations between structural features and biological activity:
Structural Feature | Impact on Activity |
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Position of fluorine atoms | Influences binding to biological targets |
Methoxy group orientation | Affects electronic distribution and reactivity |
Modifications to aldehyde group | Changes metabolic stability and interaction profile |
These structure-activity relationships guide researchers in optimizing compounds for specific therapeutic applications.
Market and Industrial Relevance
The compound has significant industrial applications, particularly in pharmaceutical and fine chemical sectors.
Market Availability
3,4-Difluoro-2-methoxybenzaldehyde is commercially available from various chemical suppliers:
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It is typically supplied in research-grade purity (97% or higher)
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Available in various package sizes from 1g to larger quantities
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Lead times for procurement generally range from immediate availability to 4-6 weeks depending on supplier
Industrial Applications
Beyond research applications, the compound has relevance in:
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Pharmaceutical intermediate production
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Development of agricultural chemicals
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Fine chemical manufacturing for specialty applications
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As a standard or reference material for analytical purposes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume